1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one: Functional Potency (EC50) at Rat Serotonin Transporter (SERT)
The N-acetyl derivative demonstrates significant functional engagement with the serotonin transporter (SERT) in a rat brain synaptosome model. Its measured EC50 of 19 nM for inducing 5-HTT-mediated 5-HT release [1] is approximately 30-fold more potent than its effect on the dopamine transporter (DAT), where it exhibits an IC50 of 6,660 nM [1]. This compares favorably to related indole derivatives, such as the unsubstituted Uhle's ketone, which lacks documented monoamine release activity in comparable assays [2], and to the reference standard MDMA, which exhibits an EC50 of 58 nM for 5-HT release in the same synaptosomal system [3]. The 3-fold difference in potency versus MDMA establishes this compound as a valuable tool for dissecting structure-activity relationships (SAR) around the benz[cd]indole scaffold and N-substitution effects.
| Evidence Dimension | Serotonin Transporter (SERT)-mediated 5-HT release |
|---|---|
| Target Compound Data | EC50: 19 nM |
| Comparator Or Baseline | MDMA: EC50 = 58 nM; Unsubstituted Uhle's Ketone: No activity reported; Target Compound at DAT: IC50 = 6,660 nM |
| Quantified Difference | Target Compound is 3.05x more potent than MDMA for SERT release, and 350x selective for SERT over DAT. |
| Conditions | Rat brain synaptosomes; [3H]5-HT release assay; [3H]DA release assay. |
Why This Matters
This data quantifies the compound's utility as a selective serotonergic probe, enabling researchers to distinguish the impact of N-acetylation on transporter selectivity, a parameter not observable with unsubstituted analogs.
- [1] BindingDB. BDBM50025214 (CHEMBL3330640). Sodium-dependent serotonin transporter (Rat) and Sodium-dependent dopamine transporter (Rat). View Source
- [2] Building Block. 3,4-Dihydrobenz[cd]indol-5(1H)-one - CAS 3744-82-9. View Source
- [3] Annals of the New York Academy of Sciences. Effects of 'Legal X' Piperazine Analogs on Dopamine and Serotonin Release in Rat Brain, 2004. View Source
